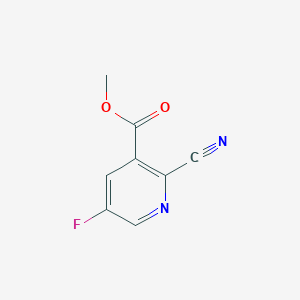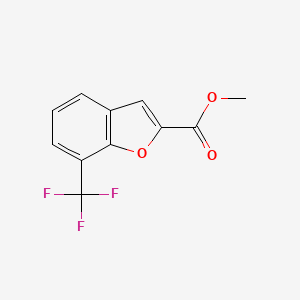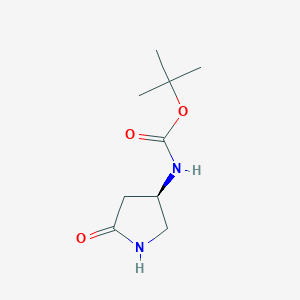
2-(4-(1-Bromoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
概要
説明
2-(4-(1-Bromoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound. Its significance in organic chemistry has risen due to its applications in cross-coupling reactions, specifically Suzuki-Miyaura coupling, where it acts as a boron-containing coupling partner. With the presence of both an aryl and an alkyl group, this compound allows for versatile transformations in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
One prevalent method for synthesizing 2-(4-(1-Bromoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the reaction of 4-(1-Bromoethyl)phenylboronic acid with 2,2,5,5-tetramethyl-1,3,2-dioxaborolane under palladium catalysis. The reaction conditions typically involve the use of a base, such as potassium carbonate, in a solvent like toluene or dimethylformamide, with heating at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but is scaled up. Continuous flow processes can be employed to enhance efficiency and yield. Catalysts are used in recyclable forms, and high-throughput screening ensures optimal reaction conditions, minimizing waste and maximizing yield.
化学反応の分析
Types of Reactions It Undergoes
2-(4-(1-Bromoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several reactions:
Substitution Reactions: : This compound can participate in nucleophilic substitution, replacing the bromo group with a nucleophile.
Cross-Coupling Reactions: : The Suzuki-Miyaura coupling is the primary reaction, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions Used
Substitution Reactions: : Typical reagents include nucleophiles like amines, thiols, or alkoxides, with conditions favoring polar solvents and moderate temperatures.
Cross-Coupling Reactions: : Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or dimethylformamide, usually under inert atmospheres and elevated temperatures.
Major Products Formed from These Reactions
Substitution Reactions: : The products include derivatives where the bromo group is replaced by other functional groups like amino, thiol, or alkoxy.
Cross-Coupling Reactions: : The primary products are biaryls or vinylarenes, which are crucial intermediates in organic synthesis.
科学的研究の応用
Chemistry
This compound is utilized extensively in organic synthesis for the construction of complex molecules. It is pivotal in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology
In biological research, compounds derived from this compound can serve as probes for studying biological pathways and as intermediates in the synthesis of biologically active molecules.
Medicine
Its role in drug discovery is significant, particularly in the synthesis of molecules with potential therapeutic effects. It allows for the rapid assembly of diverse libraries of compounds for high-throughput screening.
Industry
In the industrial sector, it finds applications in the synthesis of polymers, advanced materials, and as a reagent in fine chemical production.
作用機序
Mechanism by Which the Compound Exerts Its Effects
In cross-coupling reactions, the boronate group interacts with the palladium catalyst, forming a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the new carbon-carbon bond.
Molecular Targets and Pathways Involved
The primary molecular targets are organic substrates, which undergo transformations mediated by palladium catalysis. The pathways involve oxidative addition, transmetalation, and reductive elimination steps.
類似化合物との比較
Comparison with Other Similar Compounds
Compared to other boron compounds, such as phenylboronic acid or triisopropylborate, 2-(4-(1-Bromoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers unique reactivity due to the presence of the 1-Bromoethyl group. This allows for more selective and versatile transformations in organic synthesis.
List of Similar Compounds
Phenylboronic acid
Triisopropylborate
4-Bromo-1,3,2-dioxaborolane
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This compound stands out for its multifunctionality and its role in advanced organic synthesis Its ability to undergo a variety of reactions and form complex products underpins its broad application spectrum in scientific research and industry
特性
IUPAC Name |
2-[4-(1-bromoethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BBrO2/c1-10(16)11-6-8-12(9-7-11)15-17-13(2,3)14(4,5)18-15/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUOUAVGBAZRIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate](/img/structure/B1527996.png)
![tert-Butyl ((6-chloroimidazo[1,2-a]pyridin-5-yl)methyl)carbamate](/img/structure/B1527999.png)


![6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1528002.png)
![2-((Benzyloxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1528003.png)
![6-Benzyl 2-tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate](/img/structure/B1528004.png)





